4,6-Dimethoxyquinoline-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

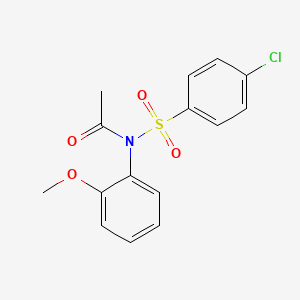

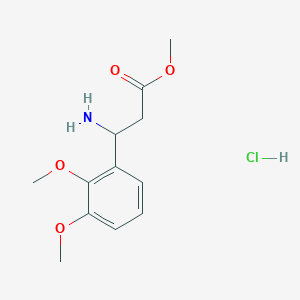

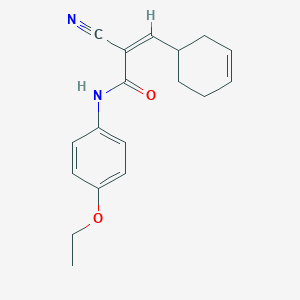

“4,6-Dimethoxyquinoline-2-carboxylic acid” is an organic compound with the molecular formula C12H11NO4 . It has a molecular weight of 233.22 .

Synthesis Analysis

The synthesis of quinoline and its analogues, which include “this compound”, has been a subject of numerous studies . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline core with methoxy groups at the 4 and 6 positions and a carboxylic acid group at the 2 position .

Chemical Reactions Analysis

Quinoline and its derivatives, including “this compound”, have been involved in various chemical reactions. For instance, a series of quinoline-4-carboxylic acid linked COFs were constructed via the multicomponent one-pot in situ Doebner reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 233.22 . Other specific properties such as boiling point, melting point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Properties :

- 4,6-Dimethoxyquinoline-2-carboxylic acid and its derivatives have been synthesized through various chemical processes. For instance, a synthesis method involving dynamic kinetic resolution was used to create both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, achieving high enantiopurity and good yields (Paál et al., 2008).

- Another study focused on the synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides, highlighting the specific chemical reactions involved (Ukrainets et al., 2013).

Photolabile Protecting Groups :

- Brominated hydroxyquinoline, closely related to this compound, has been used as a photolabile protecting group for carboxylic acids. This application is significant in the field of photochemistry, especially for use in vivo due to its high quantum efficiency and multiphoton-induced photolysis sensitivity (Fedoryak & Dore, 2002).

Potential Anticancer Applications :

- A derivative of this compound, specifically 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, was studied for its antiproliferative activity against hepatocellular carcinoma in rats. The study found that this compound showed a protective action on the liver and could potentially be investigated further for anticancer therapy (Kumar et al., 2017).

- Another research indicated the potential of 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid in attenuating colon carcinogenesis, suggesting its role in blocking IL-6 mediated signals, which are significant in cancer progression (Mishra et al., 2018).

Antibacterial Properties :

- Research has also been conducted on the antibacterial properties of quinoline derivatives, including those similar to this compound. A study synthesized and evaluated the antibacterial activity of various quinoline derivatives, contributing to the understanding of their potential medical applications (Koga et al., 1980).

Synthesis of Novel Compounds :

- Innovative methods for synthesizing novel compounds related to this compound have been explored. For example, a study described the synthesis of novel annulated dihydroisoquinoline heterocycles, highlighting their cytotoxicity and potential applications in medicinal chemistry (Saleh et al., 2020).

Safety and Hazards

Properties

IUPAC Name |

4,6-dimethoxyquinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-7-3-4-9-8(5-7)11(17-2)6-10(13-9)12(14)15/h3-6H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUODWAMPIXMAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Aminocyclohexyl)methyl]-1-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide;hydrochloride](/img/structure/B2851425.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2851433.png)

![3-{[(2,3-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2851436.png)

![2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2851441.png)

![9-chloro-6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2851443.png)